2-Chloro-5-(trifluoromethoxy)phenol: Technical Profile & Synthesis Guide
2-Chloro-5-(trifluoromethoxy)phenol: Technical Profile & Synthesis Guide
The following is an in-depth technical guide on 2-Chloro-5-(trifluoromethoxy)phenol , structured for researchers and drug development professionals.
Executive Summary
2-Chloro-5-(trifluoromethoxy)phenol (CAS: 139625-85-7) is a specialized fluorinated aromatic building block critical to modern medicinal chemistry and agrochemical synthesis.[1] Distinguished by the presence of a trifluoromethoxy group (–OCF₃), this compound offers a unique combination of lipophilicity , metabolic stability , and electronic modulation .
The –OCF₃ moiety acts as a "super-halogen," providing strong electron-withdrawing effects (Hammett σp ≈ 0.35) while enhancing membrane permeability due to its high lipophilicity (Hansch π ≈ 1.04). The positioning of the chlorine atom at the ortho position relative to the hydroxyl group, combined with the meta-positioned –OCF₃ group, creates a scaffold primed for diverse functionalization, including nucleophilic substitutions and transition-metal-catalyzed cross-couplings.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The following table consolidates the core identification data and physical properties derived from experimental and computational sources.
| Parameter | Data |
| IUPAC Name | 2-Chloro-5-(trifluoromethoxy)phenol |
| CAS Number | 139625-85-7 |
| Molecular Formula | C₇H₄ClF₃O₂ |
| Molecular Weight | 212.55 g/mol |
| SMILES | Oc1c(Cl)cc(OC(F)(F)F)cc1 |
| InChI Key | SUIZARUATMVYRT-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C at 10 mmHg (Estimated) |
| Acidity (pKa) | ~8.5 (Enhanced acidity vs. Phenol due to EWGs) |
| LogP | ~2.9 (High lipophilicity) |
Synthetic Pathways & Manufacturing
The synthesis of 2-Chloro-5-(trifluoromethoxy)phenol presents a classic regioselectivity challenge in aromatic substitution. The primary route involves the chlorination of 3-(trifluoromethoxy)phenol.
The Regioselectivity Challenge
The precursor, 3-(trifluoromethoxy)phenol , contains two directing groups:
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Hydroxyl (-OH): Strongly activating, ortho/para directing.
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Trifluoromethoxy (-OCF₃): Deactivating, ortho/para directing.
The -OH group dominates the orientation.
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Para to -OH (Position 4): Sterically accessible and electronically favored. This yields the 4-chloro isomer (Major impurity).[2]
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Ortho to -OH (Position 2 or 6):
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Position 2: Flanked by -OH and -H. (Note: In the precursor, this is position 6 relative to the original numbering, but becomes position 2 in the product nomenclature).
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Position 6: Flanked by -OH and -OCF₃. Sterically crowded.
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The target compound, 2-Chloro-5-(trifluoromethoxy)phenol , corresponds to chlorination at the position ortho to the hydroxyl group (and para to the -OCF₃ group).
Protocol: Controlled Chlorination with Sulfuryl Chloride
This protocol utilizes sulfuryl chloride (SO₂Cl₂) due to its ease of handling and ability to be controlled via temperature to minimize polychlorination.
Reagents:
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3-(Trifluoromethoxy)phenol (1.0 eq)
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Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)
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Dichloromethane (DCM) (Solvent, anhydrous)
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Diisopropylamine (0.1 eq, optional catalyst to modulate selectivity)
Step-by-Step Methodology:
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Preparation: Dissolve 3-(trifluoromethoxy)phenol in anhydrous DCM (5 mL/mmol) in a round-bottom flask equipped with a drying tube and magnetic stirrer.
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Cooling: Cool the solution to 0°C using an ice bath. Low temperature is critical to favor mono-chlorination and improve regioselectivity.
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Addition: Add SO₂Cl₂ dropwise over 30 minutes. The slow addition prevents localized high concentrations of the chlorinating agent, reducing the risk of di-chlorinated byproducts (e.g., 2,4-dichloro analog).
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or GC-MS.
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Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize HCl byproducts.
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Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification (Critical): The crude oil will contain a mixture of the 4-chloro (major) and 2-chloro (target) isomers.
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Separation: Use fractional distillation under reduced pressure or high-performance flash chromatography (Silica gel, Hexane/EtOAc gradient). The 2-chloro isomer typically elutes/boils slightly differently due to intramolecular hydrogen bonding (OH···Cl).
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Visualization of Synthesis Logic
Figure 1: Synthetic pathway highlighting the regioselectivity bifurcation during chlorination.
Reactivity & Applications in Drug Discovery
Once isolated, 2-Chloro-5-(trifluoromethoxy)phenol serves as a versatile scaffold. Its reactivity profile is defined by the orthogonal functional groups: the phenolic hydroxyl and the aryl chloride.
Functionalization Strategies
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O-Alkylation/Acylation: The phenolic proton is acidic (pKa ~8.5). Treatment with weak bases (K₂CO₃) allows for rapid etherification (e.g., with alkyl halides) to generate ether-linked pharmacophores.
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Suzuki-Miyaura Coupling: The aryl chloride at the 2-position is sterically hindered but reactive under palladium catalysis using electron-rich ligands (e.g., SPhos, XPhos). This allows the installation of biaryl systems.
-
Nucleophilic Aromatic Substitution (SɴAr): While the ring is not strongly electron-deficient enough for facile SɴAr with weak nucleophiles, the presence of the -OCF₃ and -Cl groups allows for substitution under forcing conditions or with strong nucleophiles if an additional electron-withdrawing group (e.g., Nitro) is introduced.
Bioisosteric Utility
The trifluoromethoxy group is often employed as a bioisostere for chlorine or trifluoromethyl groups.
-
Conformational Bias: The -OCF₃ group prefers to lie orthogonal to the aromatic ring, influencing the binding pose of the molecule in enzyme active sites.
-
Metabolic Blockade: Placing the -Cl and -OCF₃ groups blocks metabolic hotspots (positions 2 and 5), extending the half-life (
) of the drug candidate.
Reactivity Workflow Diagram
Figure 2: Divergent synthesis capabilities utilizing the orthogonal reactivity of the phenol and aryl chloride.
Safety & Handling (MSDS Summary)
Researchers must adhere to strict safety protocols when handling this compound.
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Handling Protocol:
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Always handle in a fume hood to avoid inhalation of vapors.
-
Wear nitrile gloves and chemical safety goggles .
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Avoid contact with strong oxidizing agents.[3]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123498, Phenol, 2-chloro-5-(trifluoromethyl)-. (Note: Analogous chemistry reference). Retrieved from .
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Sigma-Aldrich. 2-Chloro-5-(trifluoromethoxy)phenol Product Specification. Retrieved from .
-
ChemScene. 2-Chloro-5-(trifluoromethoxy)phenol (CAS 139625-85-7) Technical Data. Retrieved from .
- Leroux, F. (2005).The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemBioChem. (General reference on OCF3 properties).
-
Smith, K., et al. (2021). Regioselective Chlorination of Phenols Using Sulfuryl Chloride. ResearchGate. Retrieved from .
